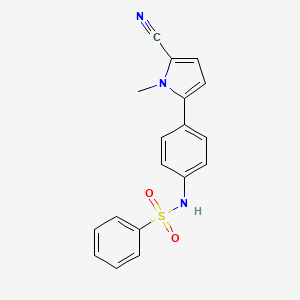
3-Chloro-4-isopropoxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Chloro-4-isopropoxybenzonitrile is an organic compound with the chemical formula C10H10ClNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the third position and an isopropoxy group at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-isopropoxybenzonitrile can be achieved through several methods:
Ammoxidation: This method involves the reaction of 3-chloro-4-isopropoxy-toluene with ammonia and oxygen in the presence of a catalyst to form the nitrile group.
Dehydration of Aldoximes: The dehydration of the aldoxime derived from 3-chloro-4-isopropoxy-benzaldehyde can also yield this compound.
Direct Cyanation: Another approach involves the direct cyanation of 3-chloro-4-isopropoxy-benzyl chloride using a cyanide source under suitable conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale ammoxidation processes due to their efficiency and scalability. The reaction conditions are optimized to achieve high yields and purity of the desired product.
化学反応の分析
Types of Reactions
3-Chloro-4-isopropoxybenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The isopropoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: 3-Chloro-4-isopropoxy-benzylamine.
Oxidation: 3-Chloro-4-isopropoxy-benzaldehyde or 3-Chloro-4-isopropoxy-benzoic acid.
科学的研究の応用
3-Chloro-4-isopropoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Chloro-4-isopropoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules.
類似化合物との比較
Similar Compounds
3-Chlorobenzonitrile: Lacks the isopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
4-Isopropoxybenzonitrile: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-Chloro-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of an isopropoxy group, which can influence its physical and chemical properties.
Uniqueness
3-Chloro-4-isopropoxybenzonitrile is unique due to the presence of both chlorine and isopropoxy substituents on the benzene ring. This combination of functional groups imparts distinct reactivity and potential biological activities, making it a valuable compound for various applications.
特性
分子式 |
C10H10ClNO |
|---|---|
分子量 |
195.64 g/mol |
IUPAC名 |
3-chloro-4-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C10H10ClNO/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7H,1-2H3 |
InChIキー |
LEJWXCQABFWGER-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C(C=C1)C#N)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 5-bromo-2-[(4-methoxyphenyl)methylamino]benzoate](/img/structure/B8650531.png)



![Methyl [2-methyl-4-(methylamino)phenoxy]acetate](/img/structure/B8650570.png)


![2-chloro-4H-thieno[3,2-b]pyrrole](/img/structure/B8650608.png)




